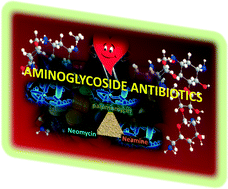Structural modifications of the neomycin class of aminoglycosides†
MedChemComm Pub Date: 2016-06-03 DOI: 10.1039/C6MD00079G
Abstract
Clinically used potent broad spectrum bactericidal aminoglycoside (AG) antibiotics have suffered diminished use due to dose-related toxicity and rapid emergence of resistance. To overcome these shortfalls, researchers have performed many structural modifications to the aminoglycoside scaffold. The motivation behind the development of novel aminoglycoside analogues is in part caused by the inability to discover novel antibiotics with new modes of action especially against Gram-negative bacteria. As AGs are composed of highly functionalised polycationic oligosaccharides carrying several hydroxy and amino functional groups with an incorporated streptamine unit, numerous synthetic approaches for their fabrication and revitalization have been articulated. Impressive endeavours and advancements made in this direction by researchers across the globe have been well documented in a large volume of literature. The objective of this review article is to summarize the recent progress in this field in a comprehensive manner paying special attention to the chemistry of structurally related neomycin, paromomycin and neamine.

Recommended Literature
- [1] Polyhydroxylated ammonium chloride salt: a new efficient surfactant for nanoparticles stabilisation in aqueous media. Characterization and application in catalysis
- [2] Inside back cover
- [3] Observation of chemically protected polydimethylsiloxane: towards crack-free PDMS†
- [4] Transfer hydrogenation of unfunctionalised alkenes using N-heterocyclic carbeneruthenium catalyst precursors
- [5] The first structurally characterised homoleptic organovanadium(iii) compoundDedicated to Professor Dr Rafael Usón on the occasion of his 75th birthday.
- [6] Multivariate classification of pulp NIR spectra for end-product properties using discrete wavelet transform with orthogonal signal correction
- [7] The role of crystallization and crosslinking in the hysteresis loss of vulcanized Eucommia ulmoides gum†
- [8] Retraction: Formation of Fe3O4@MnO2 ball-in-ball hollow spheres as a high performance catalyst with enhanced catalytic performances
- [9] Efficient Cr(vi) photoreduction under natural solar irradiation using a novel step-scheme ZnS/SnIn4S8 nanoheterostructured photocatalysts
- [10] Structural design considerations of solution-processable graphenes as interfacial materials via a controllable synthesis method for the achievement of highly efficient, stable, and printable planar perovskite solar cells†










